molecular formula C18H22N2O3 B13754365 2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate CAS No. 77944-91-3

2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate

Cat. No.: B13754365
CAS No.: 77944-91-3
M. Wt: 314.4 g/mol
InChI Key: PIBDNVHDXOALIE-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate is an organic compound with a complex structure that includes a dimethylamino group, a hydroxy group, and a phenyl group attached to a propyl carbanilate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate typically involves multiple steps. One common method starts with the reaction of dimethylamine with a suitable precursor to introduce the dimethylamino group. This is followed by the introduction of the hydroxy group through a hydroxylation reaction. The phenyl group is then added via a Friedel-Crafts alkylation reaction. Finally, the carbanilate moiety is introduced through a reaction with an appropriate isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can participate in π-π interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the hydroxy and phenyl groups.

    3-Hydroxy-3-phenylpropylamine: Contains the hydroxy and phenyl groups but lacks the dimethylamino group.

    Phenylpropyl carbanilate: Contains the phenyl and carbanilate groups but lacks the dimethylamino and hydroxy groups.

Uniqueness

2-(Dimethylamino)-3-hydroxy-3-phenylpropyl carbanilate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

77944-91-3

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

[2-(dimethylamino)-3-hydroxy-3-phenylpropyl] N-phenylcarbamate

InChI

InChI=1S/C18H22N2O3/c1-20(2)16(17(21)14-9-5-3-6-10-14)13-23-18(22)19-15-11-7-4-8-12-15/h3-12,16-17,21H,13H2,1-2H3,(H,19,22)

InChI Key

PIBDNVHDXOALIE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(COC(=O)NC1=CC=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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